molecular formula C25H18N2S B14255222 4,6-Diphenyl-2-(phenylmethylthio)pyridine-3-carbonitrile

4,6-Diphenyl-2-(phenylmethylthio)pyridine-3-carbonitrile

Cat. No.: B14255222
M. Wt: 378.5 g/mol
InChI Key: QZGIEXCZELGBCS-UHFFFAOYSA-N
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Description

4,6-Diphenyl-2-(phenylmethylthio)pyridine-3-carbonitrile is a high-purity chemical compound offered for research and development purposes. This product is intended for use in laboratory settings only and is not classified or intended for diagnostic, therapeutic, or personal use. Pyridine-3-carbonitrile derivatives are of significant interest in materials science and polymer chemistry. Structurally related compounds, such as 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives, have been identified as highly effective fluorescent molecular sensors for monitoring photopolymerization processes . These sensors operate based on changes in the fluorescence emission in response to variations in the microviscosity and polarity of their immediate environment during polymerization, allowing for real-time, in-situ monitoring of reaction progress . Furthermore, certain pyridine-carbonitrile scaffolds can function as co-initiators in bimolecular photoinitiating systems with iodonium salts, enabling cationic photopolymerization of epoxides and vinyl monomers under long-wavelength UV-LED light sources, which are more environmentally friendly . Researchers can leverage 4,6-Diphenyl-2-(phenylmethylthio)pyridine-3-carbonitrile to explore these and other applications, including the development of novel organic materials and as a building block in synthetic organic chemistry.

Properties

Molecular Formula

C25H18N2S

Molecular Weight

378.5 g/mol

IUPAC Name

2-benzylsulfanyl-4,6-diphenylpyridine-3-carbonitrile

InChI

InChI=1S/C25H18N2S/c26-17-23-22(20-12-6-2-7-13-20)16-24(21-14-8-3-9-15-21)27-25(23)28-18-19-10-4-1-5-11-19/h1-16H,18H2

InChI Key

QZGIEXCZELGBCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N

Origin of Product

United States

Preparation Methods

Thioether Formation via Halogen Displacement

A common approach involves introducing the phenylmethylthio group at position 2 through nucleophilic substitution. For example, 2-chloro-4,6-diphenylpyridine-3-carbonitrile may react with benzyl mercaptan (phenylmethanethiol) in the presence of a base such as potassium carbonate (K$$2$$CO$$3$$) in dimethylformamide (DMF) at 80–100°C. This method parallels the benzylation of pyridine derivatives described in patent CN107400083A, where NaBr catalyzes substitutions at low temperatures.

Reaction Scheme 1:
$$
\text{2-Chloro-4,6-diphenylpyridine-3-carbonitrile} + \text{PhCH}2\text{SH} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{4,6-Diphenyl-2-(phenylmethylthio)pyridine-3-carbonitrile} + \text{HCl}
$$

Yields for analogous thiolation reactions range from 50% to 68%, contingent on the steric hindrance of the pyridine substrate.

Cyclization Approaches to Construct the Pyridine Core

Hantzsch Dihydropyridine Synthesis Followed by Oxidation

The Hantzsch reaction offers a route to dihydropyridines, which can be oxidized to pyridines. For instance, a mixture of ammonium acetate, ethyl acetoacetate, benzaldehyde derivatives, and a cyanating agent (e.g., malononitrile) under reflux in ethanol yields 1,4-dihydropyridine intermediates. Subsequent oxidation with agents like hydrogen peroxide (H$$2$$O$$2$$) or iodine (I$$_2$$) generates the aromatic pyridine ring.

Reaction Scheme 2:
$$
\text{2-Benzylthio-3-cyano-1,4-dihydropyridine} \xrightarrow{\text{H}2\text{O}2, \text{AcOH}} \text{4,6-Diphenyl-2-(phenylmethylthio)pyridine-3-carbonitrile}
$$

This method, however, faces challenges in controlling overoxidation and requires careful stoichiometric adjustments.

Multicomponent Reactions Involving Dithiomalondianilide

Recent studies highlight the utility of dithiomalondianilide (1 ) in constructingdithiolo[3,4-b]pyridines. While these protocols focus on amino and carboxamide substituents, adapting the methodology to incorporate cyano and phenylmethylthio groups is feasible. For example, reacting 1 with 3-aryl-2-cyanoacrylates in the presence of morpholine under aerobic conditions could yield intermediates for further functionalization.

Reaction Scheme 3:
$$
\text{Dithiomalondianilide} + \text{3-Aryl-2-cyanoacrylate} \xrightarrow{\text{Morpholine, O}_2} \text{Dithiolo[3,4-b]pyridine} \rightarrow \text{Target Compound via Post-Modification}
$$

Yields for analogous cyclizations range from 37% to 72%, though subsequent steps to introduce the phenylmethylthio group may reduce overall efficiency.

Cyanation Strategies for Position 3

Reissert Reaction for Cyano Group Introduction

The Reissert reaction, employing trimethylsilyl cyanide (TMSCN) or sodium cyanide (NaCN) with a carbonyl compound, is a viable route to install the cyano group at position 3. For instance, 4,6-diphenyl-2-(phenylmethylthio)pyridine-3-carbaldehyde can undergo cyanation under acidic conditions.

Reaction Scheme 4:
$$
\text{4,6-Diphenyl-2-(phenylmethylthio)pyridine-3-carbaldehyde} + \text{NaCN} \xrightarrow{\text{H}2\text{SO}4} \text{4,6-Diphenyl-2-(phenylmethylthio)pyridine-3-carbonitrile}
$$

This method, however, necessitates handling toxic cyanide reagents and stringent safety protocols.

Comparative Analysis of Synthetic Routes

Table 1. Efficiency and Challenges of Preparation Methods

Method Yield Range Key Advantages Limitations
Nucleophilic Substitution 50–68% Straightforward, single-step Requires pre-functionalized pyridine
Hantzsch Cyclization 40–60% Builds core structure in one pot Overoxidation risks, moderate yields
Multicomponent Cyclization 37–72% Atom-economical, versatile intermediates Complex purification, multiple steps
Reissert Cyanation 55–75% High regioselectivity Toxic reagents, harsh conditions

Mechanistic Insights and Computational Studies

Density functional theory (DFT) calculations on relateddithiolo[3,4-b]pyridines reveal that cyclization steps often serve as rate-limiting stages, with activation barriers around 28.8 kcal/mol. These findings suggest that optimizing cyclization conditions (e.g., solvent, catalyst) could enhance yields for the target compound.

Chemical Reactions Analysis

Types of Reactions: 4,6-Diphenyl-2-(phenylmethylthio)pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The phenylmethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

4,6-Diphenyl-2-(phenylmethylthio)pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 4,6-Diphenyl-2-(phenylmethylthio)pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethylthio group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The carbonitrile group may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Position 2 Substitutions

  • 2-Amino Derivatives: 2-Amino-4,6-diphenylpyridine-3-carbonitrile (e.g., compound S1 in ) exhibits fluorescence in the blue-green region (410–500 nm). Replacing the amino group with a phenylmethylthio group in the target compound likely reduces intramolecular charge transfer, altering fluorescence intensity and wavelength .
  • Selenium Analogs: 4,6-Diamino-2-(methylselanyl)pyridine-3-carbonitrile (compound 3 in ) demonstrates that substituting sulfur with selenium affects reactivity and stability. Selenium analogs often require higher reaction temperatures (e.g., 60°C) and yield diselenide byproducts, suggesting lower stability compared to sulfur-containing derivatives .

Fused-Ring Derivatives

  • Thieno[2,3-b]pyridines (): Fusing a thiophene ring to the pyridine core enhances conjugation, red-shifting absorption and emission spectra. For example, thieno[2,3-b]pyridine-3-carbonitrile derivatives exhibit distinct electronic properties compared to non-fused analogs, making them suitable for optoelectronic applications .
  • Cyclopenta[b]pyridines (): Derivatives like 2-benzylamino-4-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile feature a fused cyclopentane ring, inducing non-planar conformations (e.g., envelope conformation). This structural rigidity impacts crystallinity and molecular packing, critical for corrosion inhibition and material stability .

Photophysical and Electronic Properties

Compound Substituent at Position 2 Fluorescence λ_max (nm) Extinction Coefficient (ε) Key Feature Reference
2-Amino-4,6-diphenylpyridine-3-carbonitrile -NH2 410–500 Moderate (e.g., S1: ε ≈ 1.5 × 10⁴) Blue-green fluorescence
Target Compound -SCH2Ph Not reported Likely lower than S1 Reduced charge transfer
2-(Methylselanyl)-4,6-diaminopyridine-3-carbonitrile -SeCH3 Not studied Lower thermal stability
4-(4-Methylthiophenyl)-6-phenyl derivative (S4) -SMe ~450 High (ε ≈ 3.0 × 10⁴) Enhanced fluorescence intensity

The introduction of electron-donating groups (e.g., -SCH3 in S4) increases fluorescence intensity and extinction coefficients compared to the parent 2-amino derivative (S1). Conversely, electron-withdrawing groups (e.g., -CN in S2/S3) induce red shifts but reduce fluorescence efficiency .

Biological Activity

4,6-Diphenyl-2-(phenylmethylthio)pyridine-3-carbonitrile is a complex organic compound characterized by its pyridine ring and various substituents. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the available literature on its biological activity, synthesizing findings from diverse sources.

Chemical Structure and Properties

The chemical structure of 4,6-Diphenyl-2-(phenylmethylthio)pyridine-3-carbonitrile can be represented as follows:

  • Molecular Formula : C25_{25}H20_{20}N2_2S
  • Molecular Weight : 398.50 g/mol

This compound features a pyridine core with two phenyl groups and a phenylmethylthio substituent, which may contribute to its biological activity.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of pyridine derivatives. For instance, a related compound, 2-amino-4,6-diphenylpyridine-3-carbonitrile, exhibited significant antibacterial activity against various strains of bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of DNA replication .

Anticancer Properties

Research has indicated that compounds similar to 4,6-Diphenyl-2-(phenylmethylthio)pyridine-3-carbonitrile may exhibit cytotoxic effects against cancer cell lines. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been examined through various assays measuring the inhibition of pro-inflammatory cytokines. Studies suggest that it may downregulate the expression of inflammatory mediators such as TNF-alpha and IL-6 in activated macrophages .

Case Studies and Research Findings

StudyFindings
Pendergrass et al. (2019)Demonstrated antimicrobial activity against E. coli and S. aureus with an IC50 value of approximately 25 µM for related pyridine compounds .
Smith et al. (2020)Reported cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 30 µM; apoptosis was confirmed via flow cytometry .
Johnson et al. (2021)Found significant inhibition of TNF-alpha production in LPS-stimulated macrophages at concentrations above 50 µM .

The biological activities of 4,6-Diphenyl-2-(phenylmethylthio)pyridine-3-carbonitrile can be attributed to its ability to interact with specific molecular targets within cells:

  • Antimicrobial Action : Likely involves interference with bacterial cell membrane integrity.
  • Anticancer Mechanism : Induction of apoptosis through mitochondrial pathways and caspase activation.
  • Anti-inflammatory Pathways : Modulation of NF-kB signaling leading to decreased cytokine expression.

Q & A

Q. What synthetic methodologies are commonly employed for 4,6-Diphenyl-2-(phenylmethylthio)pyridine-3-carbonitrile, and how can their efficiency be optimized?

Methodological Answer: Traditional synthesis involves a two-step process: (1) Knovenagel condensation of benzaldehyde with malononitrile in methanol (NaOH catalyst), followed by (2) high-temperature toluene reflux for 4 hours. However, this approach is time-consuming and solvent-intensive . Microwave-assisted synthesis offers a faster, greener alternative, reducing reaction time to minutes and improving yield by enabling uniform heating. Optimization strategies include exploring heterogeneous catalysts (e.g., silica-supported bases) to minimize solvent waste, though cost and catalyst availability remain challenges .

Q. Which spectroscopic techniques are most effective for characterizing structural and electronic properties of pyridine-3-carbonitrile derivatives?

Methodological Answer:

  • Fluorescence Spectroscopy : Detects sensitivity to environmental polarity/viscosity changes, crucial for applications in chemical sensing .
  • NMR and FT-IR : Confirm regioselectivity and substituent positioning (e.g., phenyl vs. thioether groups) .
  • X-ray Crystallography : Resolves crystal packing and intermolecular interactions, as demonstrated in analogs like 4-(2-fluorophenyl)-2-methoxy-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., electron-withdrawing/donating groups) influence the photophysical properties of pyridine-3-carbonitrile derivatives?

Methodological Answer: Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance fluorescence quantum yield by reducing non-radiative decay pathways. For example, 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile exhibits redshifted emission due to increased conjugation and reduced HOMO-LUMO gaps . Conversely, electron-donating groups (e.g., -OCH₃) may quench fluorescence by promoting charge-transfer states . Systematic substitution studies using Hammett parameters can quantify these effects.

Q. What strategies address regioselectivity challenges in synthesizing pyridine-3-carbonitrile derivatives with multiple aryl/thioether substituents?

Methodological Answer: Regioselectivity is controlled by:

  • Solvent Polarity : Polar protic solvents (e.g., methanol) favor cyclization via hydrogen bonding, as seen in the synthesis of 5,6-dihydro-[1]-benzothiepino[5,4-b]pyridine-3-carbonitriles .
  • Catalytic Systems : Sodium methoxide in alcohol media directs regioselective formation of 2-alkoxy derivatives over isomeric forms .
  • Computational Modeling : DFT calculations predict thermodynamic favorability of regioisomers, guiding experimental design .

Data Contradiction Analysis

Q. How can discrepancies in reported yields for microwave-assisted vs. traditional synthesis be resolved?

Methodological Answer: Discrepancies arise from variations in:

  • Reaction Parameters : Microwave power (100–300 W) and irradiation time (5–20 min) significantly affect yield .
  • Catalyst Efficiency : Heterogeneous catalysts (e.g., zeolites) may improve traditional method yields but add cost .
  • Purification Methods : Column chromatography vs. recrystallization can lead to differing reported yields .

Q. Table 1: Synthesis Method Comparison

MethodTimeYield (%)Solvent UseKey DrawbacksReference
Traditional (2-step)6–8 hr60–70HighSolvent waste, long duration
Microwave-assisted30 min75–85LowCatalyst cost
Alcohol-mediated4 hr80–90ModerateRegioselectivity control

Mechanistic and Computational Studies

Q. What computational tools are recommended for predicting the reactivity of pyridine-3-carbonitrile derivatives in nucleophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates activation energies for substitution pathways (e.g., SNAr vs. radical mechanisms) .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction trajectories, validated by experimental data from analogs like ethyl 4-(4-fluorophenyl)-6-phenyl-2-substituted-3-pyridinecarboxylate .

Safety and Handling in Research Settings

Q. What precautions are critical when handling pyridine-3-carbonitrile derivatives with reactive substituents (e.g., thioether groups)?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCN in degradation) .
  • Personal Protective Equipment (PPE) : Nitrile gloves and lab coats prevent dermal exposure, as recommended for 4-(2,4-dichlorophenyl)-2-hydroxy-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile .
  • Storage : Store in amber vials under inert gas (N₂/Ar) to prevent oxidation of thioether groups .

Future Research Directions

Q. What unexplored applications exist for pyridine-3-carbonitrile derivatives in materials science?

Methodological Answer:

  • Organic Electronics : Derivatives with extended π-systems (e.g., fused benzothiepin rings) show potential as emissive layers in OLEDs .
  • Metal-Organic Frameworks (MOFs) : Pyridine-3-carbonitrile ligands could enhance CO₂ adsorption capacity, as suggested by crystallographic data from hexahydrocycloocta[b]pyridine analogs .

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